molecular formula C8H3F2NOS B8745663 2,6-Difluorobenzoylisothiocyanate CAS No. 60230-32-2

2,6-Difluorobenzoylisothiocyanate

Cat. No.: B8745663
CAS No.: 60230-32-2
M. Wt: 199.18 g/mol
InChI Key: LDSNFSTYAGNQJG-UHFFFAOYSA-N
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Description

2,6-Difluorobenzoylisothiocyanate is a useful research compound. Its molecular formula is C8H3F2NOS and its molecular weight is 199.18 g/mol. The purity is usually 95%.
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Q & A

Basic Research Questions

Q. What are the standard synthetic routes for 2,6-Difluorobenzoylisothiocyanate?

Methodological Answer: The synthesis typically involves converting a benzoic acid derivative to an isothiocyanate. For example, methyl 2,6-difluorobenzoate (CAS 13671-00-6) can react with hydroxylamine hydrochloride to form hydroxamic acid intermediates, followed by thiophosgene treatment to introduce the isothiocyanate group . Key steps include:

  • Step 1: Nucleophilic substitution with hydroxylamine (65% yield).
  • Step 2: Reaction with thiophosgene under controlled pH and temperature.

Q. How should researchers safely handle this compound in the laboratory?

Methodological Answer: While specific safety data for this compound is limited, analogous isothiocyanates (e.g., Fluorescein 5(6)-isothiocyanate) suggest:

  • Personal Protective Equipment (PPE): Lab coat, nitrile gloves, and safety goggles.
  • Ventilation: Use fume hoods to avoid inhalation of vapors .
  • First Aid:
    • Skin contact: Rinse with water for 15 minutes; remove contaminated clothing .
    • Eye exposure: Flush with water for 15 minutes; seek medical attention if irritation persists .

Critical Note: No acute toxicity data exists for this compound, but its structural analogs (e.g., phenyl thiocyanate) may release cyanide under extreme conditions .

Advanced Research Questions

Q. What analytical challenges arise in characterizing this compound, and how can they be resolved?

Methodological Answer: Key Challenges:

  • NMR Signal Overlap: Fluorine atoms cause complex splitting patterns.
  • Purity Verification: Trace thiourea byproducts may form during synthesis.

Solutions:

  • 19F NMR: Resolves fluorine coupling constants (e.g., J = 8–12 Hz for ortho-fluorines) .
  • HPLC-MS: Detects impurities at ppm levels using reverse-phase C18 columns and ESI-MS in negative ion mode.

Data Contradictions:
Discrepancies in melting points (e.g., 47°C vs. 52°C) across studies may stem from polymorphic forms or hydration states. Thermogravimetric analysis (TGA) is recommended for validation .

Q. How does the electronic effect of fluorine substituents influence the reactivity of this compound?

Methodological Answer: The electron-withdrawing fluorine atoms at the 2- and 6-positions:

  • Increase Electrophilicity: Enhances reactivity toward nucleophiles (e.g., amines, thiols).
  • Steric Effects: Ortho-fluorines restrict rotational freedom, favoring planar transition states in cycloaddition reactions .

Experimental Validation:

  • Kinetic Studies: Compare reaction rates with non-fluorinated analogs (e.g., benzoylisothiocyanate).
  • DFT Calculations: Analyze frontier molecular orbitals (HOMO-LUMO gaps) to predict regioselectivity .

Q. What are the stability considerations for this compound under varying storage conditions?

Methodological Answer:

  • Thermal Stability: Decomposes above 100°C, releasing COS and HF gases. Store at 0–6°C in amber vials .
  • Hydrolytic Sensitivity: Reacts with moisture to form thioureas. Use molecular sieves (3Å) in anhydrous solvents like THF or DCM .

Q. How can researchers address contradictions in reported spectral data for this compound?

Methodological Answer: Common Contradictions:

  • Discrepant IR carbonyl stretches (1680 cm⁻¹ vs. 1705 cm⁻¹) due to solvent polarity effects.
  • Variable 1H NMR shifts for aromatic protons (±0.2 ppm).

Resolution Strategies:

  • Standardized Solvents: Use deuterated DMSO or CDCl3 for NMR .
  • Cross-Validation: Compare with X-ray crystallography data (if available) to confirm bond lengths and angles .

Properties

CAS No.

60230-32-2

Molecular Formula

C8H3F2NOS

Molecular Weight

199.18 g/mol

IUPAC Name

2,6-difluorobenzoyl isothiocyanate

InChI

InChI=1S/C8H3F2NOS/c9-5-2-1-3-6(10)7(5)8(12)11-4-13/h1-3H

InChI Key

LDSNFSTYAGNQJG-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C(=C1)F)C(=O)N=C=S)F

Origin of Product

United States

Synthesis routes and methods I

Procedure details

2,6-Difluoro-1-benzenecarbonyl isothiocyanate was prepared using commercially available 2,6-difluoro-1-benzenecarbonyl chloride (80 mg) as a starting compound according to the description of the literature. 2,6-Difluoro-1-benzenecarbonyl isothiocyanate was dissolved in ethanol (1 ml) to prepare a solution. 3-Chloro-4-[(6,7-dimethoxy-4-quinolyl)oxy]aniline (50 mg), toluene (5 ml), and ethanol (1 ml) were added to the solution, and the mixture was stirred at room temperature for 2 hr. The reaction solution was concentrated, and the residue was purified by chromatography on silica gel using chloroform/acetone for development to give the title compound (59 mg, yield 74%). 1H-NMR (DMSO-d6, 400 MHz): δ 3.94 (s, 3H), 3.96 (s, 3H), 6.57 (d, J=4.64 Hz, 1H), 7.11–7.51 (m, 4H), 7.62–7.64 (m, 1H), 7.80–7.83 (m, 2H), 8.08 (m, 1H), 8.52 (d, J=5.12 Hz, 1H), 12.16 (s, 1H), 12.28 (s, 1H) Mass spectrometry value (ESI-MS, m/z): 530 (M++1)
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Synthesis routes and methods II

Procedure details

2,6-Difluoro-1-benzenecarbonyl isothiocyanate was prepared using commercially available 2,6-difluoro-1-benzenecarbonyl chloride (80 mg) as a starting compound according to the description of the literature. 2,6-Difluoro-1-benzenecarbonyl isothiocyanate was dissolved in ethanol (1 ml) to prepare a solution. 4-[(6,7-Dimethoxy-4-quinolyl)oxy]aniline (50 mg), toluene (5 ml), and ethanol (1 ml) were added to the solution, and the mixture was stirred at room temperature for 2 hr. The reaction solution was concentrated, and the residue was purified by chromatography on silica gel using chloroform/acetone for development to give the title compound (62 mg, yield 74%).
Quantity
80 mg
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reactant
Reaction Step One
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0 (± 1) mol
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reactant
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1 mL
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50 mg
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reactant
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5 mL
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reactant
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1 mL
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